Methyl 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carboxylate Methyl 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13434944
InChI: InChI=1S/C11H16N2O2Si/c1-13-8-9(6-7-16(3,4)5)10(12-13)11(14)15-2/h8H,1-5H3
SMILES: CN1C=C(C(=N1)C(=O)OC)C#C[Si](C)(C)C
Molecular Formula: C11H16N2O2Si
Molecular Weight: 236.34 g/mol

Methyl 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13434944

Molecular Formula: C11H16N2O2Si

Molecular Weight: 236.34 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C11H16N2O2Si
Molecular Weight 236.34 g/mol
IUPAC Name methyl 1-methyl-4-(2-trimethylsilylethynyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C11H16N2O2Si/c1-13-8-9(6-7-16(3,4)5)10(12-13)11(14)15-2/h8H,1-5H3
Standard InChI Key QYFQQQMGAULKSH-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)C(=O)OC)C#C[Si](C)(C)C
Canonical SMILES CN1C=C(C(=N1)C(=O)OC)C#C[Si](C)(C)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Structure

The compound features a pyrazole core with three substituents:

  • 1-Methyl group: Confers steric bulk and electronic effects to the aromatic ring.

  • 4-((Trimethylsilyl)ethynyl) group: A TMS-protected terminal alkyne, enabling stability during synthesis and subsequent functionalization.

  • 3-Carboxylate ester: Provides reactivity for nucleophilic substitution or hydrolysis to carboxylic acids.

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂O₂Si
Molecular Weight236.34 g/mol
CAS Number1354705-91-1
SMILESCN1C=C(C(=N1)C(=O)OC)C#CSi(C)C

The TMS group acts as a protective moiety for the ethynyl group, preventing unwanted side reactions during synthesis.

Spectroscopic and Analytical Data

Key characterization methods include:

  • ¹H NMR: Peaks for methyl groups (δ 2.3–2.5 ppm) and ester carbonyl (δ 3.7–3.9 ppm).

  • FTIR: C=O stretch (~1700 cm⁻¹) confirms ester presence.

  • HPLC/MS: Molecular ion peak at m/z 236.34 [M+H]⁺.

Synthetic Routes and Optimization

Core Synthesis Strategies

The compound is synthesized via two primary pathways:

Alkyne Functionalization of Pyrazole Derivatives

  • Ethynyl Substitution: Reaction of 1-methyl-4-bromo-1H-pyrazole with trimethylsilylacetylene (TMSA) under Sonogashira coupling conditions (Pd/Cu catalysis, base).

  • Esterification: Introduction of the methyl carboxylate group via esterification of the 3-carboxylic acid precursor.

Alternative Methods

  • Cyclocondensation: Hydrazine derivatives with substituted diketones, followed by alkyne protection.

  • Cross-Coupling: Suzuki or Stille reactions for regioselective substitution.

Reaction Conditions and Catalysts

ParameterTypical ConditionsYield
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, THF60–75%
EsterificationMeOH, H₂SO₄, reflux80–90%

Optimized protocols emphasize anhydrous conditions to minimize hydrolysis of the TMS group.

Chemical Reactivity and Functionalization

Key Reaction Pathways

The compound undergoes transformations critical for downstream applications:

Deprotection of the TMS Group

  • Fluoride-Mediated Removal: Treatment with tetrabutylammonium fluoride (TBAF) yields the terminal alkyne, enabling click chemistry or further cross-coupling.

  • Acidic Hydrolysis: HCl or H₂SO₄ cleaves TMS to release the alkyne.

Ester Hydrolysis

  • Basic Conditions: NaOH or KOH hydrolyzes the ester to the carboxylic acid, suitable for salt formation or peptide coupling.

Cycloaddition Reactions

  • Huisgen Cycloaddition: The terminal alkyne participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Comparative Reactivity with Analogues

CompoundReactivity Profile
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (CAS 773136-70-2)Limited cross-coupling due to steric hindrance
4-Ethynyl-1-methyl-1H-pyrazoleHigher alkyne reactivity without TMS protection

The TMS group enhances stability while maintaining synthetic utility.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a precursor to:

  • Kinase Inhibitors: Alkyne-functionalized pyrazoles targeting ATP-binding sites.

  • Antimicrobial Agents: Derivatives with terminal alkynes show enhanced membrane permeability.

Materials Science

  • Conjugated Polymers: Terminal alkynes enable π-conjugated systems for optoelectronic devices.

  • Coordination Chemistry: Carboxylate and alkyne groups facilitate metal-ligand interactions.

SupplierProduct CodePurityHandling Notes
AK ScientificN/A≥95%Store under N₂/Ar, –20°C
Alfa ChemistryN/A≥98%Avoid moisture/prolonged heat
FluorochemF83434295%Ambient storage acceptable

All suppliers provide detailed SDS, emphasizing hazards such as skin irritation (H315) and respiratory tract irritation (H335).

Hazard StatementPrecautionary Measures
H302 (Harmful if swallowed)Avoid ingestion; use fume hoods
H315 (Causes skin irritation)Wear gloves; wash hands post-handling

Comparative Analysis with Structural Analogues

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (CAS 773136-70-2)

PropertyTarget CompoundAnalogue (773136-70-2)
ReactivityHigh (alkyne, ester)Moderate (three methyl groups)
ApplicationsDrug intermediates, materialsAgrochemicals, dyes
Physical StateCrystalline solidCrystalline solid

Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 35344-93-5)

PropertyTarget CompoundAnalogue (35344-93-5)
Aldehyde ReactivityN/AHigh (formyl group)
StabilityHigh (TMS protection)Moderate (unprotected aldehyde)

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